1,2-Dimethoxyanthracene-9,10-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-8-7-11-13(16(12)20-2)15(18)10-6-4-3-5-9(10)14(11)17/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKRBKSZCGCEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400939 | |
| Record name | 1,2-dimethoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6003-12-9 | |
| Record name | 1,2-dimethoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Significance of the Anthracene 9,10 Dione Chromophore
The anthracene-9,10-dione core, also known as anthraquinone (B42736), is a significant chromophore, which is the part of a molecule responsible for its color. The structure consists of three fused benzene (B151609) rings with two ketone groups at the 9 and 10 positions. This arrangement of atoms results in a planar, electron-deficient aromatic system.
The presence of electron-withdrawing carbonyl groups reduces the electron density in the benzene rings, which in turn affects the molecule's chemical reactivity. colab.ws The rigid geometry of the anthracene-9,10-dione scaffold is a key feature, preventing rotation of the aromatic rings relative to the carbonyl groups. colab.ws This rigidity has a significant impact on the steric environment of the molecule, influencing how it interacts with other molecules. colab.ws
The anthracene-9,10-dione moiety is known to undergo redox processes, which can lead to cytotoxic effects. rroij.com Furthermore, its structure allows it to intercalate, or insert itself, between the base pairs of DNA, a property that is central to the anticancer activity of some anthracycline antibiotics. rroij.com
Contextualizing Dimethoxy Substituted Anthracene 9,10 Diones Within Contemporary Organic and Materials Chemistry
Dimethoxy-substituted anthracene-9,10-diones are a class of compounds that have garnered interest in various fields of chemistry. The introduction of methoxy (B1213986) groups (-OCH3) onto the anthraquinone (B42736) backbone can significantly alter the electronic and steric properties of the parent molecule. ontosight.ai These modifications can influence the compound's solubility, reactivity, and light-absorbing characteristics. ontosight.ai
In the realm of materials science, these compounds are explored for their potential in organic electronics and photonics. ontosight.ai Their ability to absorb light in the visible spectrum makes them candidates for use as dyes and pigments. ontosight.ai Furthermore, their electron-accepting properties are of interest for applications in electronic materials, such as in the development of organic solar cells or organic field-effect transistors. ontosight.ai
In organic synthesis, dimethoxy-substituted anthracene-9,10-diones can serve as important intermediates for the construction of more complex molecules. For instance, 1,4-dimethoxyanthracene-9,10-dione has been used as a starting material in the synthesis of new aminoanthraquinone derivatives. mdpi.com
Research Trajectories and Scholarly Focus on 1,2 Dimethoxyanthracene 9,10 Dione
Established Synthetic Pathways to the Anthracene-9,10-dione Core
The construction of the fundamental anthracene-9,10-dione (also known as anthraquinone) skeleton is a well-trodden path in organic synthesis, with several reliable methods available. These pathways often serve as the initial steps before the introduction of specific functional groups like the 1,2-dimethoxy pattern.
Regioselective Alkoxylation and Quinone Formation
The introduction of alkoxy groups, such as methoxy groups, onto the anthraquinone core is a key step in the synthesis of the target compound. While direct synthesis of the 1,2-dimethoxy isomer is less common in literature than its 1,4- or 1,8- counterparts, the principles of regioselective alkoxylation are well-established.
Alkoxylation can be achieved by the substitution of existing functional groups like halogens, nitro groups, or sulfonic acid groups. royalsocietypublishing.org For instance, the methylation of polyhydroxyanthraquinones is a common strategy. The reaction of 1,4-dihydroxyanthraquinone (quinizarin) with dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) yields 1,4-dimethoxyanthracene-9,10-dione. nih.gov A similar approach starting from 1,2-dihydroxyanthraquinone (alizarin) would be a logical route to this compound.
Another powerful method for constructing the substituted quinone core is through cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is particularly effective. researchgate.netmdpi.com This reaction can assemble the carbocyclic framework in a single step with high regioselectivity. For example, reacting a suitably substituted naphthoquinone (the dienophile) with a diene can form the central ring of the anthraquinone system. royalsocietypublishing.orgnih.gov Subsequent aromatization, often through oxidation, yields the final anthraquinone derivative. mdpi.com Iridium-catalyzed [2+2+2] cycloadditions of 1,2-bis(propiolyl)benzene derivatives with alkynes have also emerged as an atom-economical method to produce polysubstituted anthraquinones. mdpi.com
| Reaction Type | Reagents/Catalysts | Precursors | Product | Reference |
| Methylation | (CH₃)₂SO₄, K₂CO₃ | 1,4-Dihydroxyanthraquinone | 1,4-Dimethoxyanthracene-9,10-dione | nih.gov |
| Diels-Alder | Heat or Lewis Acid | Naphthoquinones, Dienes | Substituted Anthraquinones | researchgate.net |
| [2+2+2] Cycloaddition | [Ir(cod)Cl]₂, DPPE | 1,2-Bis(propiolyl)benzene, Alkyne | Substituted Anthraquinones | mdpi.com |
Reductive and Oxidative Transformations for Anthracene-9,10-dione Derivatives
Reductive and oxidative processes are fundamental for modifying the anthraquinone core and its precursors. The quinone moieties of anthracene-9,10-dione can be reduced to form hydroquinones or even fully reduced to the corresponding anthracene (B1667546). researchgate.netcolab.ws Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or sodium dithionite. nih.govcolab.ws This temporary reduction can be a strategic step to alter the reactivity of the aromatic rings for subsequent functionalization, after which the quinone can be regenerated by oxidation.
Conversely, oxidation is the final step in many synthetic routes that build the aromatic system from non-aromatic precursors, such as those resulting from Diels-Alder reactions. mdpi.com Furthermore, anthracene itself can be oxidized to form anthracene-9,10-dione. nih.gov These transformations allow for a wide variety of derivatives to be accessed from a common intermediate. For example, a reductive Claisen rearrangement of allyloxyanthraquinones can be mediated by iron powder to form new C-C bonds. colab.ws
Advanced Functionalization Strategies for this compound Scaffolds
Once the 1,2-dimethoxyanthraquinone core is synthesized, further modifications can be made to introduce a diverse range of functional groups, tailoring the molecule for specific applications.
Nucleophilic Aromatic Substitution in Anthraquinone Systems
The anthraquinone scaffold is particularly well-suited for nucleophilic aromatic substitution (SₙAr) reactions. The strong electron-withdrawing character of the two carbonyl groups deactivates the aromatic rings towards electrophilic attack but activates them for attack by nucleophiles. royalsocietypublishing.org This allows for the direct substitution of leaving groups, such as halogens, or even hydrogen in some cases, under relatively mild conditions. royalsocietypublishing.org
This reactivity is exploited in the synthesis of a wide array of derivatives, including dyes and biologically active molecules. royalsocietypublishing.orgnih.gov For example, halogenated anthraquinones can be reacted with various nucleophiles like amines, alcohols, and thiols to create new C-N, C-O, and C-S bonds.
The introduction of amino groups is a particularly important functionalization, as aminoanthraquinones are a prominent class of compounds with diverse applications. Direct amination can be achieved by reacting an anthraquinone derivative with an amine. nih.gov
A study on the amination of 1,4-dimethoxyanthracene-9,10-dione with butylamine (B146782) demonstrated the feasibility and selectivity of such reactions. nih.gov Depending on the reaction conditions (temperature), different substitution patterns can be achieved. At room temperature, substitution occurred at the 2- and 3-positions, whereas at a higher temperature (80 °C), substitution at the 1- and 4-positions was observed, displacing the methoxy groups. nih.gov This highlights the tunability of nucleophilic substitution on the anthraquinone core. Catalysts, such as iodobenzene (B50100) diacetate (PhI(OAc)₂), can be used to facilitate these amination reactions. nih.gov
| Starting Material | Nucleophile | Conditions | Major Products | Reference |
| 1,4-Dimethoxyanthracene-9,10-dione | Butylamine | PhI(OAc)₂, RT | 2-(butylamino)-4-methoxyanthracene-9,10-dione & 2,3-bis(butylamino)anthracene-9,10-dione | nih.gov |
| 1,4-Dimethoxyanthracene-9,10-dione | Butylamine | PhI(OAc)₂, 80 °C | 1-(butylamino)-4-methoxyanthracene-9,10-dione & 1,4-bis(butylamino)anthracene-9,10-dione | nih.gov |
| 1,4-Dihydroxyanthraquinone | Butylamine | PhI(OAc)₂ | 2-(Butylamino)-1,4-dihydroxyanthraquinone | benthamopenarchives.com |
Electrophilic Aromatic Substitution for C-C and C-Hal Bond Formation
While the electron-deficient nature of the anthraquinone nucleus generally hinders classical electrophilic aromatic substitution (SₑAr) reactions, functionalization through the formation of carbon-carbon and carbon-halogen bonds is still achievable, often through modern catalytic methods. royalsocietypublishing.org
C-C Bond Formation: Transition metal-catalyzed cross-coupling reactions are the most powerful tools for forming C-C bonds on the anthraquinone scaffold. The Suzuki-Miyaura reaction, for instance, allows for the coupling of haloanthraquinones with boronic acids or their esters in the presence of a palladium catalyst to introduce aryl or alkyl groups. colab.ws Ruthenium-catalyzed C-H alkylation with alkenes provides another route for direct C-C bond formation. royalsocietypublishing.org Less commonly for the deactivated anthraquinone core, reactions like the Mannich reaction can be used if strong activating substituents are already present on the ring. colab.ws
C-Hal Bond Formation: Halogenation of the anthraquinone core can be accomplished through electrophilic substitution, although it may require forcing conditions or specific catalysts. A more controlled method for introducing halogens is often through the Sandmeyer reaction, starting from an aminoanthraquinone derivative. For regioselective bromination, reagents like N-bromosuccinimide (NBS) have been used effectively on substituted anthraquinone systems.
Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Extended Pi-Systems
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems. Among these, the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is particularly valuable for the alkynylation of aromatic frameworks like anthraquinones. nih.gov
The functionalization of anthraquinone derivatives often involves the introduction of various substituents to tune their properties. colab.ws Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are instrumental in this regard. arabjchem.orgliberty.edu These reactions typically utilize brominated anthraquinone derivatives as substrates due to the reactivity of the carbon-bromine bond. arabjchem.org
For instance, the Sonogashira coupling can be employed to introduce alkyne moieties onto the anthraquinone scaffold. This reaction has been successfully applied to unprotected nucleosides in aqueous media, highlighting its versatility. nih.gov While direct Sonogashira coupling on this compound is not extensively detailed in the provided context, the general reactivity of anthraquinones in such transformations suggests its feasibility. The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base in a suitable solvent. acs.org
The extension of the π-system through these coupling reactions can significantly impact the electronic and optical properties of the resulting molecules, making them suitable for applications in organic electronics. arabjchem.org
Table 1: Examples of Cross-Coupling Reactions on Anthraquinone Derivatives
| Reactant 1 | Reactant 2 | Coupling Reaction | Catalyst/Conditions | Product Type | Reference |
| Halogenated Anthraquinone | Terminal Alkyne | Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted Anthraquinone | nih.govacs.org |
| Halogenated Anthraquinone | Boronic Acid/Ester | Suzuki-Miyaura | Pd catalyst, Base | Aryl/Alkyl-substituted Anthraquinone | colab.wsarabjchem.org |
| Halogenated Anthraquinone | Amine | Buchwald-Hartwig | Pd catalyst, Base | Amino-substituted Anthraquinone | arabjchem.org |
Introduction of Heteroatoms (e.g., Sulfur, Nitrogen) into the Anthracene Framework
The incorporation of heteroatoms such as sulfur and nitrogen into the anthracene core is a key strategy for modifying its electronic structure and, consequently, its physical and chemical properties. rsc.orgontosight.aibhu.ac.in This functionalization can lead to novel materials with applications in organic electronics, sensors, and biological imaging. ontosight.ainsf.gov
The introduction of sulfur and nitrogen atoms into the molecular framework of anthracene can alter its photophysical and photochemical properties. ontosight.ai For example, 9,10-Dithia-1,5-diaza-anthracene, a heterocyclic compound where carbon atoms at positions 1, 5, 9, and 10 of the anthracene ring are replaced by nitrogen and sulfur atoms, exhibits interesting optical and electronic properties. ontosight.ai Theoretical studies have shown that substituting carbon atoms with heteroatoms like nitrogen, sulfur, and oxygen in the anthracene molecule can modify the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is crucial for designing materials with specific electronic characteristics. bhu.ac.inresearchgate.net
Methods for introducing these heteroatoms can vary. For instance, amino- and diamino-substituted 9,10-anthracenediones are important precursors for various functional materials. biointerfaceresearch.com The synthesis of these compounds can be achieved through nucleophilic substitution reactions on halogenated or nitro-substituted anthraquinones. colab.ws Similarly, sulfur-containing functional groups can be introduced through various synthetic routes, although specific examples for this compound are not explicitly detailed in the provided results. The general principles of aromatic substitution and functional group interconversion are applicable.
Table 2: Impact of Heteroatom Introduction on Anthracene Derivatives
| Heteroatom | Position of Introduction | Effect on Properties | Potential Applications | Reference |
| Nitrogen | 1, 5 positions | Modifies electronic and optical properties | Organic electronics, Fluorescent probes | ontosight.ai |
| Sulfur | 9, 10 positions | Alters molecular geometry and charge transport | Organic electronics | ontosight.aibhu.ac.in |
| Nitrogen, Sulfur, Oxygen | Various positions | Tunes HOMO-LUMO gap and electrical conductivity | Molecular nanowires | bhu.ac.inresearchgate.net |
Reaction Pathway Delineation for Derivatization Processes
The derivatization of the this compound core can be achieved through various reaction pathways, primarily involving substitution on the aromatic rings. These processes allow for the introduction of new functional groups, leading to compounds with tailored properties.
One significant derivatization pathway is nucleophilic aromatic substitution (SNAr). Although aromatic rings are typically electron-rich and resistant to nucleophilic attack, the presence of the electron-withdrawing quinone moiety makes the anthraquinone ring system susceptible to such reactions. wikipedia.orgpressbooks.pub For instance, studies on the related 1,4-dimethoxyanthracene-9,10-dione have shown that amination can occur, where an amino group displaces a methoxy group or substitutes a hydrogen atom on the ring, often facilitated by a catalyst. researchgate.netnih.gov In a proposed mechanism for the amination of 1,4-dimethoxyanthracene-9,10-dione using butylamine and a catalyst, the methoxy group interacts with the catalyst, leading to the formation of an aromatic carbocation that is subsequently attacked by the amine nucleophile. nih.gov
Another key derivatization process is cyclocondensation. For example, the bielectrophile 2,3-bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione (B14000519) undergoes cyclocondensation with various heteroyl-benzyl hydrazides. This reaction proceeds at room temperature in the presence of a base like potassium carbonate to form complex tetracyclic quinoid systems. rsc.org
The table below summarizes representative derivatization reactions for related dimethoxy-anthraquinone systems.
| Reaction Type | Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Amination (Substitution) | 1,4-Dimethoxyanthracene-9,10-dione | Butylamine (BuNH₂), Phenyliodine(III) diacetate (PhI(OAc)₂) | Aminoanthraquinone derivatives | nih.gov |
| Cyclocondensation | 2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione | Heteroyl-benzyl hydrazides, K₂CO₃ | Tetracyclic quinoid systems | rsc.org |
| Bromination | 2,5,8-Trimethoxy-9,10-dihydro-9,10- msu.eduorganicchemistrytutor.combenzenoanthracene-1,4-dione | N-Bromosuccinimide (NBS) | Bromo-trimethoxy-benzenoanthracene-dione | acs.org |
The SNAr mechanism is typically a two-step process: addition of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group. pressbooks.pubmasterorganicchemistry.com
Kinetic Aspects: The rate of SNAr reactions is influenced by several factors. The reaction rate generally follows second-order kinetics, being first-order in both the substrate and the nucleophile. pressbooks.pub The rate-determining step is usually the initial nucleophilic attack to form the Meisenheimer complex, as this disrupts the aromaticity of the ring. masterorganicchemistry.comchemistrysteps.com
Electron-Withdrawing Groups: The anthraquinone carbonyl groups act as strong electron-withdrawing groups, which activate the ring for nucleophilic attack and stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgmasterorganicchemistry.com This stabilization lowers the activation energy of the first step, thereby increasing the reaction rate.
Leaving Group: In contrast to SN2 reactions, the nature of the leaving group has a less pronounced effect on the rate, as the C-Leaving Group bond is broken in the fast, second step. masterorganicchemistry.com
Intrinsic Electronic and Steric Influences on Reactivity
The reactivity of this compound is intrinsically shaped by the electronic properties and spatial arrangement of its constituent atoms and functional groups.
The two adjacent methoxyl (-OCH₃) groups exert a profound influence on the reactivity of the anthraquinone core through a combination of resonance and inductive effects.
Steric Effects: The physical size of the methoxyl groups introduces steric hindrance, which can impede the approach of reactants to the adjacent positions on the ring. msu.edunih.gov This steric bulk can influence the regioselectivity of a reaction, favoring attack at less hindered sites. msu.edulibretexts.org For instance, in reactions involving bulky reagents, substitution at the positions neighboring the 1,2-dimethoxy pair might be disfavored. The introduction of an ortho-methoxy substituent can prevent an amide moiety from adopting a coplanar conformation with the benzene (B151609) ring due to steric hindrance. nih.gov
The rigid, planar structure of the anthraquinone core is significantly altered by its substituents, leading to conformational constraints that can influence reactivity.
Atropisomerism: Restricted rotation around a single bond can lead to the existence of stable, separable stereoisomers known as atropisomers. bris.ac.ukprinceton.edu This phenomenon has been observed in derivatives of the related 2,3-bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione. rsc.org After cyclocondensation, the resulting products were isolated as multiple, stable atropisomers due to hindered rotation around newly formed bonds, a fact confirmed by DFT modeling and NMR spectroscopy. rsc.org Such conformational stability is a direct result of the steric interactions between bulky groups on the molecule, which create a high energy barrier for rotation.
High-Energy Intermediates in Luminescence and Redox Pathways
Anthraquinone derivatives are known to participate in chemical reactions that generate light, a process known as chemiluminescence. These pathways often involve the formation of transient, high-energy intermediates that release energy in the form of photons upon decomposition. researchgate.netusd.edu
The core mechanism involves a chemical reaction, typically an oxidation, that produces an unstable intermediate. pharmaceutical-networking.com This intermediate, upon breaking down, forms a product molecule in an electronically excited state. The return of this excited molecule to its ground state results in the emission of light. In many systems, this energy is transferred to a nearby fluorescent molecule (a fluorophore), which then emits the light. usd.edu
A key class of high-energy intermediates implicated in chemiluminescence are 1,2-dioxetanes, which are four-membered rings containing a peroxide linkage. pharmaceutical-networking.comnih.govnih.gov The thermal decomposition of dioxetanes is often sufficiently energetic to produce one of the carbonyl products in an excited state. nih.gov The photoreduction of anthraquinones can lead to the formation of semiquinone radicals as key intermediates, which are involved in subsequent redox reactions. nih.gov The interaction of photoexcited anthraquinones with DNA can lead to electron transfer from guanine, a process central to their phototoxic activity. mdpi.com
A prominent mechanism for many chemiluminescent reactions is Chemically Initiated Electron Exchange Luminescence (CIEEL). pharmaceutical-networking.com This model explains how the chemical decomposition of a molecule, such as a dioxetane, can efficiently generate an excited-state fluorophore, leading to bright light emission.
The CIEEL process can be described as follows:
Activation: The process begins with the activation of a precursor, often by a chemical trigger (e.g., removal of a protecting group), to form a high-energy intermediate, such as a dioxetane anion. nih.gov
Electron Transfer: An intramolecular or intermolecular electron transfer occurs from an electron-rich moiety (the activator) to the peroxide bond of the high-energy intermediate. This transfer causes the cleavage of the weak oxygen-oxygen bond. nih.gov
Fragmentation and Back-Electron Transfer: The resulting radical ion pair is unstable and rapidly fragments (e.g., into two carbonyl compounds and releasing CO₂). This is followed by a "back-electron transfer," where an electron is transferred back to the activator, leaving it in an electronically excited state.
Luminescence: The excited activator (now acting as the fluorophore) relaxes to its ground state by emitting a photon of light. pharmaceutical-networking.com
In the context of anthraquinone derivatives, the system could participate in CIEEL in several ways. The anthraquinone moiety itself, with its electron-accepting properties, could be part of the high-energy intermediate system. rsc.org Alternatively, a substituted anthraquinone could act as the fluorophore, accepting energy from a decomposing dioxetane and emitting light. usd.edu The presence of electron-donating methoxy groups could potentially modulate the electronic properties of the anthraquinone system to enhance its role as an activator or fluorophore within a CIEEL pathway.
Photophysical Properties and Optical Phenomena of 1,2 Dimethoxyanthracene 9,10 Dione Systems
Electronic Absorption and Fluorescence Spectroscopy
The electronic absorption and fluorescence emission spectra of anthraquinone (B42736) derivatives, such as 1,2-Dimethoxyanthracene-9,10-dione, are central to understanding their photophysical behavior. These properties are influenced by the molecular structure and the surrounding environment.
Studies on related compounds like 1,4-dimethoxy-2,3-dimethyl-9,10-anthraquinone (DMDMAQ) show that the electronic spectra are sensitive to the solvent composition. researchgate.net The absorption of a photon can lead to changes in the electronic distribution within the molecule, which in turn dictates the subsequent photochemical and photophysical pathways, including fluorescence and phosphorescence. mdpi.com
Analysis of Emission Quantum Yields and Stokes Shifts
The fluorescence quantum yield (Φf) and Stokes shift are critical parameters that characterize the emission properties of a fluorophore. The Stokes shift, the difference between the positions of the absorption and emission maxima, provides insight into the energy loss between absorption and emission. rhhz.net For many organic dyes, small Stokes shifts of less than 50 nm are typical, leading to significant overlap between absorption and emission spectra. rhhz.net
In various substituted 9,10-anthraquinones, the emission quantum yields can be quite low, often less than 6% in solution. acs.org However, these compounds can exhibit large Stokes shifts, ranging from 100 to 250 nm, which is characteristic of charge-transfer in the emitting state. acs.org The magnitude of the Stokes shift can be influenced by both electron-donating and electron-withdrawing substituents, as well as the polarity of the solvent. acs.orgresearchgate.net For instance, the photophysical properties of 2-amino-9,10-anthraquinone are significantly affected by solvent polarity, with unusually high fluorescence quantum yields observed in low-polarity environments. rsc.org This behavior is attributed to structural changes in the molecule in different solvent conditions. rsc.org
| Compound Family | Emission Quantum Yield (Φf) | Stokes Shift (nm) | Reference |
| Substituted 9,10-Anthraquinones | ≤6% (in solution) | 100–250 | acs.org |
| 2-Amino-9,10-anthraquinone | High in low-polarity solvents | Varies with solvent polarity | rsc.org |
Förster Resonance Energy Transfer (FRET) Investigations
Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two light-sensitive molecules, a donor and an acceptor. wikipedia.org This process is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nm, as well as the spectral overlap between the donor's emission and the acceptor's absorption. wikipedia.orgthermofisher.com
In the context of anthraquinone derivatives, FRET has been observed in systems involving these compounds and plasmonic nanoparticles. For example, in studies with a similar compound, 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione (B1253353) (DMDMAD), the distance and critical energy transfer distance between the DMDMAD donor and silver nanoparticle acceptor were estimated using FRET theory. nih.gov This demonstrates the utility of FRET in probing interactions at the nanoscale.
Interactions with Nanoscale Materials and Plasmon-Enhanced Effects
The interaction of fluorophores like this compound with nanoscale materials, particularly plasmonic nanoparticles, can lead to significant changes in their photophysical properties. Surface plasmons, which are collective oscillations of electrons in metallic nanoparticles, can enhance the electromagnetic field surrounding the fluorophore. beilstein-journals.orgmdpi.com
This enhancement can affect the fluorophore's radiation in several ways, including increasing the excitation rate, modifying the quantum yield, and improving the directionality of fluorescence emission. mdpi.com For instance, silver nanoscale hemispheres have been shown to enhance the electric field and modulate its effects on fluorophores, with the enhancement peak wavelength being dependent on the hemisphere's radius. mdpi.com The interaction between plasmonic nanoparticles and anthraquinone derivatives has been shown to influence fluorescence quenching. nih.gov
Quenching Mechanisms of Fluorescence by Plasmonic Nanoparticles
Fluorescence quenching of anthraquinone derivatives by plasmonic nanoparticles is a notable phenomenon. In the case of 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione (DMDMAD) and silver nanoparticles (Ag NPs), the fluorescence intensity of DMDMAD decreases as the size of the Ag NPs decreases. nih.gov The mechanism of this quenching can be investigated using the Stern-Volmer equation. nih.govscispace.com
Studies have indicated that the quenching process can proceed via a dynamic quenching mechanism. nih.gov The quenching efficiency is also dependent on the size of the nanoparticles, with larger nanoparticles sometimes leading to greater fluorescence suppression. lookchem.com
Solvatochromism and Environmental Sensitivity of Photoluminescence
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a manifestation of the environmental sensitivity of a compound's photoluminescence. The photophysical properties of anthraquinone derivatives often exhibit strong solvatochromism. researchgate.netrsc.org
For instance, the emission spectra of arylethynyl substituted 9,10-anthraquinones show characteristics of charge-transfer bands with large Stokes shifts that are sensitive to solvent polarity. acs.org The Lippert-Mataga equation is often used to correlate the Stokes shifts with solvent polarity, providing insights into the change in dipole moment between the ground and excited states. acs.orgresearchgate.net In some cases, the fluorescence emission spectra of anthraquinone derivatives show a blue shift with increasing solvent polarity. researchgate.net
Triplet-Triplet Annihilation (TTA) and Photon Upconversion Applications
Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state, which can then fluoresce, emitting a photon of higher energy than the initially absorbed photons. rsc.org This process, also known as photon upconversion, has potential applications in solar energy technologies. nih.gov
Computational Chemical Approaches to 1,2 Dimethoxyanthracene 9,10 Dione
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-Dimethoxyanthracene-9,10-dione. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and the distribution of electrons.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed to determine the ground-state properties of molecules like this compound. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level, can provide insights into the molecule's electronic structure. smolecule.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from these calculations, and their energy gap is crucial in determining the molecule's chemical reactivity and kinetic stability. biocrick.comresearchgate.net For similar anthraquinone (B42736) derivatives, DFT has been used to calculate geometric parameters, which have shown good agreement with experimental data. biocrick.com
Table 1: Calculated Ground State Properties of Anthraquinone Derivatives using DFT
| Property | Value | Method/Basis Set | Reference |
| HOMO-LUMO Gap | Varies | B3LYP/6-311++G(d,p) | smolecule.com |
| First Hyperpolarizability | 4.69 x 10⁻³⁰ esu | DFT/6-31G(*) | biocrick.com |
Prediction of Spectroscopic Signatures (IR, Raman, NMR)
Computational methods can predict various spectroscopic signatures of this compound, which are invaluable for its characterization. Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, can be performed using DFT. biocrick.com The calculated wavenumbers and intensities can be compared with experimental spectra to confirm the molecular structure. For related anthraquinone derivatives, complete vibrational assignments have been made based on potential energy distribution calculated via DFT. biocrick.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be modeled. udhtu.edu.ua For complex organic molecules, DFT-based modeling of NMR spectra has proven to be a reliable tool for structural elucidation, especially when combined with experimental data. udhtu.edu.ua
Theoretical Studies of Excited States and Photophysical Pathways
Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for investigating the excited states of molecules. faccts.dersc.org This method can calculate vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of electronic transitions. faccts.dersc.org For anthraquinone derivatives, TD-DFT calculations have been used to understand their photophysical properties, including fluorescence. acs.org The study of excited states is crucial for applications in areas like photochemistry and materials science. acs.orgrsc.org
Molecular Modeling of Reactivity and Mechanistic Hypotheses
Molecular modeling can be used to explore the reactivity of this compound and to propose reaction mechanisms. Quantum chemical calculations can shed light on the reactivity of the anthracene-9,10-dione core. colab.ws The presence of carbonyl groups generally reduces the electron density in the benzene (B151609) rings, which can hinder typical aromatic substitution reactions. colab.ws However, the specific placement of the dimethoxy groups on the ring will influence the electron distribution and, consequently, the regioselectivity of reactions.
Computational studies can also be used to model reaction pathways, such as nucleophilic substitution or cycloaddition reactions, by calculating the energies of reactants, transition states, and products. mdpi.comresearchgate.net This allows for the formulation of mechanistic hypotheses that can be tested experimentally.
Structure-Property Relationship Predictions via Computational Methods
Computational design studies on related nitrogen-rich heterocyclic systems have demonstrated how substituents can enhance energetic behavior. at.ua These principles can be applied to predict how modifications to this compound would affect its properties.
Table 2: Predicted Properties Based on Structural Modifications of Anthraquinones
| Structural Modification | Predicted Effect on Property | Computational Method | Reference |
| Addition of Aryl Groups | Tunable absorption over the visible range | DFT | researchgate.net |
| Introduction of Donor/Acceptor Groups | Altered intramolecular charge transfer (ICT) transitions | DFT | researchgate.net |
Note: This table provides examples of predicted relationships for the general anthraquinone class.
Molecular Docking Simulations for Interaction Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful in medicinal chemistry to understand how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. smolecule.comnih.gov
In studies of other anthraquinone derivatives, molecular docking has been used to predict binding modes and to correlate the calculated binding affinities with experimental biological activities. smolecule.comnih.gov These simulations provide valuable insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding process.
Structure Activity Relationship Sar Studies in the Context of 1,2 Dimethoxyanthracene 9,10 Dione Derivatives
Correlation of Molecular Modifications with Modulated Chemical and Biological Activities (e.g., in vitro biological screening)
The substitution pattern on the anthraquinone (B42736) core is a critical determinant of biological activity. Even minor modifications can lead to substantial changes in efficacy and mechanism of action. Studies on various derivatives have established clear correlations between specific structural features and their performance in biological screenings.
A phytochemical investigation of Rennellia elliptica led to the isolation of a novel compound, 1,2-dimethoxy-6-methyl-9,10-anthraquinone, which demonstrated potent antiplasmodial activity against a chloroquine-sensitive strain of Plasmodium falciparum (3D7) with an IC₅₀ value of 1.10 µM. mdpi.com Interestingly, a closely related analogue, 1-hydroxy-2-methoxy-6-methyl-9,10-anthraquinone, which differs only by the presence of a hydroxyl group instead of a methoxy (B1213986) group at the C-1 position, showed no significant antiplasmodial activity. mdpi.com This stark difference underscores the critical role of the substituent at this position, suggesting that the methoxy group is crucial for the observed bioactivity, a finding that warrants further investigation. mdpi.com
Similarly, the introduction of amino groups to a dimethoxy anthraquinone scaffold has been shown to yield compounds with significant cytotoxicity. In one study, 2-(butylamino)-1,4-dimethoxyanthracene-9,10-dione was synthesized and, along with other aminoanthraquinones, exhibited strong cytotoxic effects against both MCF-7 (breast cancer) and Hep-G2 (liver cancer) cell lines. researchgate.net Another related compound, 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone, demonstrated notable antibacterial activity against methicillin-resistant S. aureus (MRSA) strains. rsc.org
These examples highlight a clear SAR trend where the nature and position of substituents—be it hydroxyl, methoxy, or amino groups—directly modulate the biological profile of the anthraquinone scaffold, shifting it between antiplasmodial, antibacterial, and cytotoxic activities. mdpi.comresearchgate.netrsc.org
| Compound | Key Structural Features | Biological Activity (in vitro) | IC₅₀ / MIC | Reference |
|---|---|---|---|---|
| 1,2-dimethoxy-6-methyl-9,10-anthraquinone | Methoxy groups at C-1 and C-2; Methyl at C-6 | Antiplasmodial (P. falciparum) | 1.10 µM | mdpi.com |
| 1-hydroxy-2-methoxy-6-methyl-9,10-anthraquinone | Hydroxyl at C-1; Methoxy at C-2 | Antiplasmodial (P. falciparum) | Not significant | mdpi.com |
| 2-(butylamino)-1,4-dimethoxyanthracene-9,10-dione | Butylamino at C-2; Methoxy at C-1, C-4 | Cytotoxic (MCF-7 & Hep-G2 cells) | 2.0-14.0 µg/mL | researchgate.net |
| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone | Dimethoxymethyl at C-2; Hydroxyl at C-1 | Antibacterial (MRSA) | 3.9-7.8 µg/mL | rsc.org |
Rational Design Principles for Functionalized Anthraquinone Scaffolds
Key design principles include:
Modulation of Intercalation : The position of substituents dramatically influences how the molecule binds to DNA. For instance, derivatives with side chains at the 1,4- and 1,8-positions tend to intercalate classically, with both side chains lying in the same groove of the DNA helix. In contrast, 1,5- or 2,6-disubstituted derivatives can act as "threading" intercalators, where the side chains pass through the DNA helix and reside in opposite grooves. acs.org
Introduction of Target-Specific Groups : Functional groups are chosen to enhance binding affinity and selectivity for a biological target. For example, adding basic aminoalkyl side chains introduces positive charges that can form electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, strengthening the binding. nih.gov The length and composition of these side chains can be optimized to improve activity. nih.gov
Enhancing Bioavailability and Selectivity : Modifications can be made to improve pharmacokinetic properties. For instance, comparing naphthoquinone and anthraquinone derivatives as inhibitors of Aβ aggregation for Alzheimer's disease treatment, researchers found that the larger tricyclic anthraquinone system was more effective. acs.org Furthermore, the nature of the linker between the quinone core and other moieties can significantly influence biological activity. acs.org
Hybrid Pharmacophore Approach : Combining the anthraquinone scaffold with other known pharmacophores is a common strategy. Aloe-emodin, a natural anthraquinone, has been hybridized with coumarin (B35378) to create derivatives with a broad spectrum of antitumor activity. mdpi.com This approach aims to develop compounds with novel or synergistic mechanisms of action.
Stereoelectronic Effects on Structure-Activity Profiles
The electronic properties and three-dimensional arrangement (stereoelectronics) of substituents on the anthraquinone ring are fundamental to their interaction with biological targets.
Electronic Effects : The electron-donating or electron-withdrawing nature of substituents alters the electron density of the anthraquinone system. Methoxy groups, as seen in 1,2-dimethoxyanthracene-9,10-dione, are electron-donating, which can influence the molecule's reduction potential. This is significant because the bioactivity of many quinones is linked to their ability to participate in redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage in cancer cells. nih.gov Conversely, electron-withdrawing groups, such as the sulfonate group in some derivatives, have been shown to be essential for inhibitory activity against certain enzymes like NTPDases. nih.gov
Steric Effects : The size and spatial orientation of substituents can create steric hindrance that either promotes or prevents binding to a target. The difference in activity between 1-amino-2-sulfo-4-(2-naphthylamino)anthraquinone and its isomer, 1-amino-2-sulfo-4-(1-naphthylamino)anthraquinone, highlights the impact of steric factors. The positioning of the bulky naphthyl group dictates the selectivity for different NTPDase enzyme subtypes. nih.gov
Hydrogen Bonding : The ability of substituents to act as hydrogen bond donors or acceptors is critical. The replacement of a hydroxyl group (a hydrogen bond donor) with a methoxy group (a hydrogen bond acceptor) at the C-1 position resulted in a complete loss of antiplasmodial activity in a 2-methoxyanthraquinone (B1615806) derivative, demonstrating the importance of this interaction for its biological function. mdpi.com
These stereoelectronic factors collectively define the molecule's shape, charge distribution, and reactivity, which in turn govern its binding affinity and specificity for biological macromolecules. mdpi.comnih.gov
Intermolecular Interaction Analysis (e.g., DNA binding mechanisms)
A primary mechanism of action for many biologically active anthraquinones is their interaction with DNA. mdpi.com These interactions are non-covalent and can be broadly categorized into three modes:
Intercalation : This is the most common mode for planar aromatic molecules like anthraquinones. The flat ring system inserts itself between the base pairs of the DNA double helix. This process distorts the DNA structure, interfering with replication and transcription, which can lead to cell cycle arrest and apoptosis. researchgate.net The stability of the resulting drug-DNA complex is influenced by van der Waals forces and π-π stacking interactions between the anthraquinone core and the DNA bases. srce.hr
Groove Binding : Some derivatives may bind to the major or minor grooves of the DNA helix. This interaction is often driven by hydrogen bonds, electrostatic forces, and van der Waals interactions between the molecule (particularly its side chains) and the edges of the DNA base pairs in the grooves. srce.hr Computer modeling of 1,8-bis-(2-diethylaminoethylamino)-anthracene-9,10-dione suggests that it intercalates with entry via the major groove. nih.gov
Electrostatic Interactions : Cationic side chains, such as protonated amino groups, can form strong electrostatic attractions with the anionic phosphate backbone of DNA. This type of interaction often serves to anchor the molecule, facilitating either intercalation or groove binding. nih.govsrce.hr
While specific DNA binding studies for this compound are not detailed in the provided results, its planar structure makes it a candidate for intercalation. The methoxy groups would influence the electronic environment of the ring system, potentially modulating the strength of π-π stacking interactions. Further derivatization with cationic side chains would be a rational strategy to enhance DNA binding affinity through additional electrostatic interactions. Spectroscopic methods are typically used to study these binding events, where changes in absorption (hyperchromism or hypochromism) and fluorescence upon addition of DNA can indicate the mode and strength of the interaction. mdpi.com
Advanced Research Applications of 1,2 Dimethoxyanthracene 9,10 Dione in Scientific Disciplines
Development of Materials for Organic Electronics and Optoelectronics
The field of organic electronics and optoelectronics is continually searching for new materials with tunable properties to create more efficient and cost-effective devices. Anthraquinone (B42736) derivatives, including 1,2-Dimethoxyanthracene-9,10-dione, are of interest due to their inherent electronic and photophysical characteristics.
Research into related compounds provides insights into the potential of this compound in this area. For instance, the substitution pattern on the anthraquinone core significantly influences the material's properties. The introduction of arylethynyl groups at the 2- and 6- or 2- and 7-positions of 9,10-anthraquinone has been shown to create compounds that are photoluminescent in both solution and solid states, with tunable Stokes shifts dependent on the substituents and solvent polarity. acs.org This tunability is a critical factor in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The emission of these compounds can be shifted, which is a desirable characteristic for creating a wide range of colored displays and lighting. acs.org
Furthermore, studies on other substituted anthraquinones have demonstrated their potential in optoelectronic applications. For example, the photophysical properties of 9,10-disubstituted anthracene (B1667546) chromophores are being explored for applications in triplet-triplet annihilation photon upconversion, a process that can enhance the efficiency of solar cells. rsc.org The design of novel carbazole/anthracene hybrids has also led to the development of efficient blue organic light-emitting diodes. researchgate.net While direct research on this compound for these specific applications is not as prevalent, the established principles from related structures suggest its potential as a valuable scaffold for developing new organic electronic and optoelectronic materials. The presence of methoxy (B1213986) groups at the 1 and 2 positions can influence the electronic properties and solubility of the molecule, which are key parameters for device fabrication.
Redox-Active Components in Energy Storage Systems (e.g., Redox Flow Batteries)
The increasing demand for large-scale energy storage has spurred research into redox flow batteries (RFBs), which offer a scalable and potentially low-cost solution. Organic redox-active materials are particularly promising for RFBs due to their tunability and the abundance of their constituent elements. researchgate.netacad-pub.com Quinones and their derivatives are a major class of organic compounds being investigated for this purpose. researchgate.netgoogle.com
The core of a redox flow battery relies on the reversible oxidation and reduction of electroactive species dissolved in liquid electrolytes. google.com Anthraquinones, with their ability to undergo reversible two-electron, two-proton redox reactions, are excellent candidates for the negative electrolyte (negolyte) in aqueous RFBs. google.com
A comprehensive study on dialkoxyarene-based organic redox-active molecules, a class to which this compound belongs, has provided valuable insights into their stability and performance in non-aqueous redox flow batteries. purdue.edu The study revealed that extending the π-system of the arene rings can have multifaceted effects. While moving from 1,4-dimethoxybenzene (B90301) to 1,4-dimethoxynaphthalene (B104105) resulted in a lower redox potential and improved stability, further extension to a 9,10-dimethoxyanthracene (B1606964) derivative led to rapid O-dealkylation of the methoxy groups, indicating a potential instability. purdue.edu This finding is crucial for the rational design of stable and efficient redox-active materials.
Further research has focused on tailoring the properties of anthraquinone derivatives to enhance their performance in RFBs. For instance, the development of an aqueous organic redox flow battery using 9,10-anthraquinone-2,7-disulphonic acid (AQDS) has demonstrated the potential of these systems. google.com The electrochemical properties of such systems are critical for their application in energy storage. mdpi.com
| Property | Description | Relevance to Redox Flow Batteries |
| Redox Potential | The potential at which the molecule is oxidized or reduced. | Determines the cell voltage of the battery. |
| Solubility | The ability of the molecule to dissolve in the electrolyte. | Affects the energy density of the battery. |
| Stability | The ability of the molecule to withstand repeated charge-discharge cycles without degradation. | Determines the lifespan of the battery. |
| Kinetics | The rate at which the molecule undergoes redox reactions. | Influences the power density of the battery. |
Chemical Sensors and Probes for Molecular Recognition
The development of chemical sensors and probes for the selective detection of ions and molecules is a significant area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. mdpi.commdpi.com Molecular recognition, the specific interaction between a host molecule (the sensor) and a guest molecule (the analyte), is the fundamental principle behind these sensors. mdpi.commdpi.com
Anthracene and its derivatives are often used as the fluorophore component in fluorescent chemosensors due to their favorable photophysical properties. skemman.is The fluorescence of the anthracene unit can be modulated by the binding of an analyte to a receptor site that is covalently linked to the anthracene core. This change in fluorescence intensity or wavelength can be used to quantify the analyte.
While specific research on this compound as a chemical sensor is not widely reported, the principles of sensor design using related anthracene derivatives are well-established. For instance, a fluorescent chemosensor for the detection of multi-phosphates has been developed using a Zn(II)-dipicolylamine appended phenylboronic acid receptor attached to an anthracene fluorophore. skemman.is The binding of the phosphate (B84403) analyte to the receptor alters the fluorescence of the anthracene, allowing for its detection.
The design of such sensors involves the careful selection of a recognition unit that can selectively bind the target analyte and a signaling unit that reports the binding event. mdpi.com The this compound core could potentially serve as a signaling unit in such a system. The methoxy groups can influence the electronic properties of the anthracene core, which in turn could affect its fluorescence and how it is modulated upon analyte binding.
Precursors and Building Blocks in Complex Organic Synthesis (e.g., Molecular Motors)
This compound can serve as a valuable precursor and building block in the synthesis of more complex organic molecules, including light-driven molecular motors. researchgate.netsonar.chacs.orgnih.gov Molecular motors are nanoscale machines that can convert light energy into controlled rotational motion and have potential applications in areas such as drug delivery and smart materials. nih.gov
The synthesis of these complex structures often involves a multi-step process where specific building blocks are assembled. researchgate.netacs.orgnih.gov Anthraquinone derivatives can be key components in these syntheses. For example, a related compound, 2,3-bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione (B14000519), is used as a reactive precursor in the synthesis of fullerene derivatives. lookchem.com
The general strategy for constructing molecular motors often involves the coupling of two distinct molecular halves, a "top half" and a "bottom half," around a central double bond that acts as the axle of the motor. acs.orgnih.gov The synthesis of these halves requires robust and efficient synthetic methodologies. For instance, 5-membered top-half ketones based on naphthalene (B1677914) are common building blocks for molecular motors. acs.orgnih.gov The synthesis of these ketones can be achieved through Friedel-Crafts acylation and consecutive Nazarov cyclization reactions. acs.orgnih.gov
While a direct synthesis of a molecular motor from this compound is not explicitly detailed in the provided search results, its structure suggests its potential as a starting material or an intermediate in the synthesis of more complex, functional molecules. The presence of the methoxy groups offers handles for further chemical modification, and the rigid anthraquinone core can provide a stable scaffold for the construction of larger molecular architectures.
Research into Novel Dyes, Pigments, and Fluorescent Labels
Anthraquinone derivatives have a long history of use as dyes and pigments due to their strong absorption of light in the visible region of the electromagnetic spectrum. nih.gov The color of these compounds is determined by the electronic transitions within the molecule, which can be tuned by the introduction of different substituent groups on the anthraquinone core.
The photophysical properties of anthraquinone derivatives also make them attractive candidates for the development of fluorescent labels for biomolecules. mdpi.commdpi.com Fluorescent labels are essential tools in modern biology and medicine for imaging and tracking biological processes. mdpi.com
Research on a related compound, 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione (B1253353) (DMDMAD), has shown that its fluorescence can be quenched by silver nanoparticles. nih.gov This quenching is a dynamic process and the efficiency of quenching is dependent on the size of the nanoparticles. nih.gov This phenomenon is based on Förster Resonance Energy Transfer (FRET) and provides insights into how the fluorescence of dimethoxy-substituted anthraquinones can be modulated, a key principle in the design of fluorescent probes and sensors. nih.gov
Furthermore, the introduction of arylethynyl substituents on the 9,10-anthraquinone core has been shown to result in compounds with tunable Stokes shifts and photoluminescence in both solution and the solid state. acs.org A large Stokes shift, which is the difference between the absorption and emission maxima, is a desirable property for fluorescent labels as it minimizes self-quenching and improves the signal-to-noise ratio.
The spectroscopic properties of this compound, including its absorption and emission characteristics, would need to be thoroughly investigated to assess its full potential as a novel dye, pigment, or fluorescent label.
| Spectroscopic Property | Description | Relevance to Dyes and Fluorescent Labels |
| Absorption Spectrum | The range of wavelengths of light that a molecule absorbs. | Determines the color of a dye or pigment and the optimal excitation wavelength for a fluorescent label. |
| Emission Spectrum | The range of wavelengths of light that a molecule emits after being excited. | Determines the color of the fluorescence. |
| Quantum Yield | The efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. | A high quantum yield is desirable for bright fluorescent labels. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A large Stokes shift is beneficial for reducing self-absorption and improving signal quality. |
Pharmaceutical Lead Compound Identification and Optimization (as intermediates or building blocks in drug discovery research)
The anthraquinone scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbiointerfaceresearch.commdpi.com As such, this compound and its derivatives are of significant interest in pharmaceutical research as potential lead compounds or as intermediates in the synthesis of new therapeutic agents. google.comgoogle.com
The biological activity of anthraquinone derivatives is often related to their ability to intercalate into DNA and inhibit the function of enzymes such as topoisomerase II, which are crucial for cell proliferation. arkat-usa.org The substitution pattern on the anthraquinone ring plays a critical role in determining the specific biological activity and selectivity of these compounds. acs.org
For example, a number of amino- and diamino-9,10-anthracenedione derivatives have been developed as potent antitumor agents. biointerfaceresearch.com Mitoxantrone, a synthetic anthraquinone derivative, is a clinically used anticancer drug. arkat-usa.org The discovery of such drugs has spurred the synthesis and biological evaluation of a vast number of new anthraquinone analogues in the search for more effective and less toxic cancer therapies. arkat-usa.org
In the context of drug discovery, this compound can serve as a starting material for the synthesis of a library of derivatives with diverse substitution patterns. These derivatives can then be screened for their biological activity against various disease targets. For instance, the synthesis of aloe-emodin-coumarin hybrids has been explored as a strategy to develop new potential antitumor agents. mdpi.com
The use of computational methods, such as molecular docking, can also aid in the identification of promising anthraquinone-based drug candidates. These methods can predict how a molecule might bind to a biological target, providing a rational basis for the design of new compounds.
Concluding Perspectives and Future Research Directions for 1,2 Dimethoxyanthracene 9,10 Dione
Emerging Synthetic Strategies and Sustainable Methodologies
The synthesis of functionalized anthraquinones is a mature field, yet there is room for innovation, particularly in developing more sustainable and efficient methods for producing asymmetrically substituted derivatives like 1,2-Dimethoxyanthracene-9,10-dione.
Future research should focus on moving beyond classical multi-step syntheses which can be tedious and generate significant waste. acs.org Methodologies for the direct and selective functionalization of the anthraquinone (B42736) core are highly desirable. colab.ws For instance, developing C-H activation or oxidative nucleophilic substitution of hydrogen (ONSH) methods that are regioselective for the 1 and 2 positions could provide more direct routes. colab.ws
Furthermore, the principles of green chemistry should be integrated into synthetic planning. This includes the use of greener solvents, catalysts, and reagents. For example, methylation reactions, a key step in forming the target molecule from a dihydroxyanthracene precursor, traditionally use reagents like dimethyl sulfate (B86663). rsc.orgresearchgate.net Future strategies could explore greener methylating agents and catalyst systems, such as using dimethyl carbonate or leveraging biocatalytic approaches. The development of one-pot syntheses starting from readily available precursors would also represent a significant advance in sustainability. uni-regensburg.de
Deeper Understanding of Intramolecular and Intermolecular Dynamics
The arrangement of the methoxy (B1213986) groups in this compound likely imposes unique steric and electronic effects that influence both its conformation (intramolecular dynamics) and how it interacts with other molecules in the solid state (intermolecular dynamics).
Future investigations should aim to elucidate these dynamics. High-resolution X-ray crystallography can reveal precise details about bond lengths, angles, and crystal packing. For the related compound 1,4-dimethoxyanthracene-9,10-dione, crystal packing is stabilized by C—H⋯O hydrogen bonds with no π–π stacking interactions observed. researchgate.net A comparative study of the 1,2-isomer would be valuable to understand how the substituent placement alters these non-covalent interactions, which are crucial for the design of crystalline materials like organic semiconductors.
In solution, the polarity of the solvent may influence the planarity and conformation of the molecule, affecting its properties. rsc.org Advanced spectroscopic techniques, such as time-resolved spectroscopy, can probe these dynamics. Understanding the interplay between the methoxy groups and the quinone system is key to predicting the molecule's behavior in different environments. rsc.org
Innovations in Photophysical and Electrochemical Engineering
Anthracene (B1667546) derivatives are well-known for their photophysical properties and are used in applications like OLEDs. rsc.orgrsc.org The substitution pattern on the anthracene core significantly tunes these properties. Future research on this compound should systematically characterize its absorption, fluorescence, and phosphorescence.
Innovations in this area would involve modifying the core structure to fine-tune its electronic properties for specific applications. For example, introducing additional electron-donating or electron-withdrawing groups could shift the emission wavelength or enhance the quantum yield. rsc.orgchalmers.semdpi.com The electrochemical behavior of anthraquinones, which can undergo reversible redox reactions, is another key area. researchgate.net Future work should focus on detailed electrochemical studies, such as cyclic voltammetry, to determine the redox potentials of this compound. This knowledge is essential for engineering its use in electrochemical sensors, batteries, or as a redox mediator.
Synergistic Approaches Combining Experimental and Computational Research
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. Future studies on this compound should leverage this synergy.
Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic structures (HOMO/LUMO energy levels), and spectroscopic properties before a molecule is even synthesized. rsc.orgchalmers.se This can guide experimental efforts by identifying the most promising derivatives for specific applications. For instance, computational screening can predict how different functional groups would alter the photophysical or electrochemical properties, allowing researchers to prioritize synthetic targets. rsc.org
Similarly, molecular dynamics simulations can provide insights into the conformational flexibility and intermolecular interactions that are difficult to probe experimentally. acs.org This combined approach has been successfully used to understand structure-property relationships in related anthraquinone systems and will be invaluable for unlocking the full potential of the 1,2-dimethoxy derivative. smolecule.com
Translational Research Opportunities in Advanced Materials and Chemical Biology
The unique properties of the anthraquinone scaffold suggest several avenues for the translational application of this compound.
Advanced Materials: Anthracene derivatives are widely explored for use in organic electronics. The specific photophysical and electrochemical properties of this compound could make it a candidate for use as an emitter or host material in Organic Light-Emitting Diodes (OLEDs), or as a component in organic semiconductors and photodetectors. Its chromophoric nature also suggests potential as a specialized dye or pigment. colab.ws
Chemical Biology: Many anthraquinone derivatives exhibit significant biological activity, including anticancer and antimicrobial properties. mdpi.comresearchgate.netresearchgate.net The mechanism often involves intercalation into DNA or the inhibition of key enzymes like topoisomerase. nih.govthno.org Future research should explore the biological activity of this compound. Its specific substitution may lead to novel bioactivities or improved pharmacological profiles compared to existing compounds. It could serve as a lead compound for the development of new therapeutic agents or as a molecular probe to study biological systems. nih.gov
Q & A
Basic: What are the common synthetic routes and analytical methods for 1,2-Dimethoxyanthracene-9,10-dione?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated anthracene derivatives can be synthesized by reacting tetrafluoropyridazine with dihydroxyanthracene precursors under controlled conditions (e.g., using NaOEt as a base in methanol) . Key analytical techniques include:
- X-ray crystallography to confirm molecular geometry and substituent positioning .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify methoxy group integration and aromatic proton environments .
- HPLC for purity assessment, particularly when optimizing reaction yields (e.g., 57–87.5% yields observed in related anthraquinone syntheses) .
Basic: How can reaction conditions be optimized to improve yields in anthraquinone synthesis?
Methodological Answer:
Yield optimization requires systematic variation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to protic solvents .
- Temperature : Elevated temperatures (80–120°C) accelerate ring closure in anthraquinone formation but may increase side reactions .
- Catalysts : Non-toxic catalysts (e.g., K₂CO₃) improve regioselectivity in fluorinated derivatives .
Example Data Table:
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Methanol | 60 | NaOEt | 57 |
| DMF | 100 | K₂CO₃ | 87.5 |
| Ethanol | 80 | None | 42 |
Advanced: How do substituent positions influence DNA-binding modes of anthraquinones?
Methodological Answer:
Substituent positioning (e.g., 1,2-dimethoxy vs. 2,6-diamido) dictates intercalation mechanisms:
- Classical intercalation : Bulky substituents (e.g., 1,4-NH₂ groups) occupy a single DNA groove, confirmed via thermal denaturation (ΔTₐ increases by 10–15°C) .
- Threading intercalation : 2,6-substituted derivatives span both DNA grooves, validated by stopped-flow kinetics (association rates ~10× slower than classical modes) .
- Molecular modeling (e.g., docking studies) predicts groove occupancy, which can be cross-validated with salt concentration experiments (threading modes show lower salt sensitivity) .
Advanced: What methodologies assess the bioactivity and cytotoxicity of this compound derivatives?
Methodological Answer:
- Enzyme inhibition assays : For EYA3 phosphatase inhibitors, hydrogen bonding with active residues (e.g., THR322, ASP540) is quantified via docking simulations and validated with IC₅₀ values .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ ranges of 0.1–10 µM, correlating with side-chain flexibility (optimal n=2 methylene links in diamido derivatives) .
- Structure-activity relationships (SAR) : Compare DNA-binding constants (Kₐ ~10⁴–10⁵ M⁻¹) with cytotoxicity to identify pharmacophores .
Advanced: How can contradictory data in DNA-binding studies be resolved?
Methodological Answer:
Contradictions often arise from differing experimental models. Resolution strategies include:
- Cross-technique validation : Compare thermal denaturation (qualitative ΔTₐ) with surface plasmon resonance (quantitative Kₐ) .
- Salt dependence analysis : Classical intercalators show higher dissociation rate (kₒff) sensitivity to [Na⁺] than threading modes .
- Molecular dynamics simulations : Assess groove occupancy over time (≥100 ns trajectories) to resolve static vs. dynamic binding discrepancies .
Basic: What safety protocols are recommended for handling anthraquinone derivatives?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin/eye irritation (H315/H319 hazard codes) .
- Storage : Store in airtight containers at 4°C, protected from light to prevent decomposition .
- First aid : For inhalation exposure, administer artificial respiration and consult a physician immediately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
